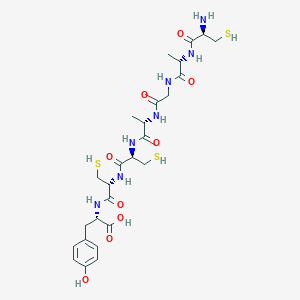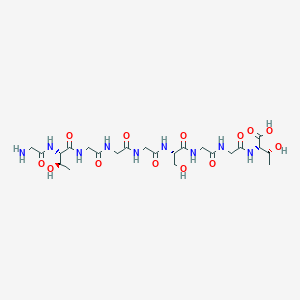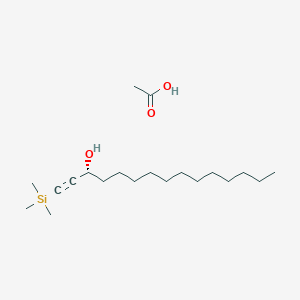
acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol is a compound that combines the properties of acetic acid and a silylated alkyne. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is widely used in various industries, including food, pharmaceuticals, and chemicals. The (3R)-1-trimethylsilylpentadec-1-yn-3-ol component is a silylated alkyne, which is a compound containing a silicon atom bonded to an alkyne group. This combination of acetic acid and a silylated alkyne results in a unique compound with diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol typically involves the reaction of acetic acid with (3R)-1-trimethylsilylpentadec-1-yn-3-ol under specific conditions. One common method is the esterification reaction, where acetic acid reacts with the hydroxyl group of (3R)-1-trimethylsilylpentadec-1-yn-3-ol in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used to replace the silyl group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the silyl group.
Scientific Research Applications
Acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals, coatings, and materials.
Mechanism of Action
The mechanism of action of acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. The presence of the silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with diverse industrial applications.
Trimethylsilylacetylene: A silylated alkyne used in organic synthesis.
Pentadecanol: A long-chain alcohol with applications in cosmetics and pharmaceuticals.
Uniqueness
Acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol is unique due to its combination of acetic acid and a silylated alkyne, which imparts distinct chemical properties and reactivity. The presence of the silyl group enhances the compound’s stability and allows for selective functionalization, making it a valuable reagent in organic synthesis and other scientific research applications.
Properties
CAS No. |
651718-21-7 |
|---|---|
Molecular Formula |
C20H40O3Si |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol |
InChI |
InChI=1S/C18H36OSi.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-18(19)16-17-20(2,3)4;1-2(3)4/h18-19H,5-15H2,1-4H3;1H3,(H,3,4)/t18-;/m1./s1 |
InChI Key |
JJSUQHCDEVCFEF-GMUIIQOCSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H](C#C[Si](C)(C)C)O.CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C#C[Si](C)(C)C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
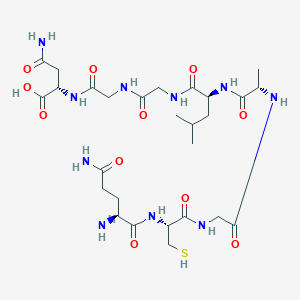
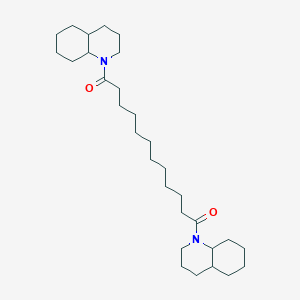
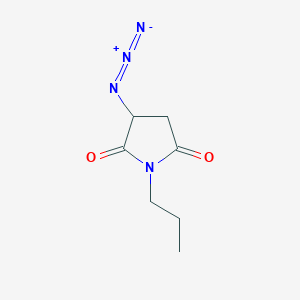
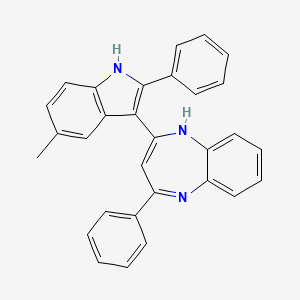
![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)
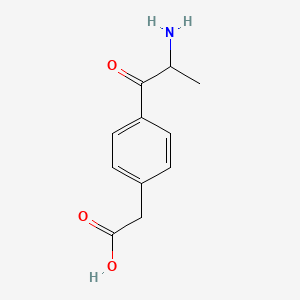
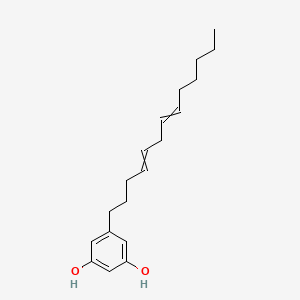
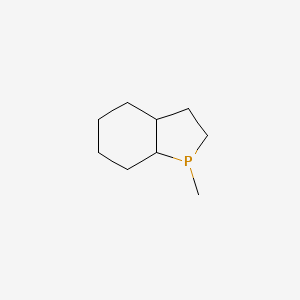
![(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one](/img/structure/B12535951.png)
![Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]-](/img/structure/B12535963.png)
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide](/img/structure/B12535967.png)
